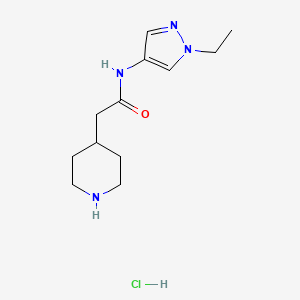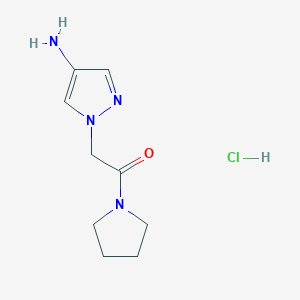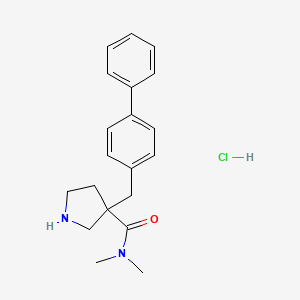
N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride
描述
N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the nitrogen atom.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
化学反应分析
Types of Reactions
N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
N-(1-Methyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
N-(1-Propyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
N-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidin-4-yl-acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
属性
IUPAC Name |
N-(1-ethylpyrazol-4-yl)-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-16-9-11(8-14-16)15-12(17)7-10-3-5-13-6-4-10;/h8-10,13H,2-7H2,1H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFGYIZPYHYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402418.png)

![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)
![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)


![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)
![1-(3-(Pyrrolidin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone dihydrochloride](/img/structure/B1402427.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride](/img/structure/B1402432.png)
![4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402434.png)
![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)
![1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B1402438.png)
